N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride
Description
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride is a phenazine-derived compound with the molecular formula C₂₄H₁₆Cl₂N₄·HCl and a molecular weight of 431.32 g/mol (free base) + HCl . Structurally, it features a phenazine core substituted with two 4-chlorophenyl groups at positions N-5 and N-2, along with an imino group at position 2. This compound is closely related to clofazimine (Lamprene®), a riminophenazine antileprotic drug, but lacks the isopropylimino substituent present in clofazimine . The hydrochloride salt enhances its solubility compared to the free base, which is critical for pharmaceutical applications .
Properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4.ClH/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22;/h1-14,27-28H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGVRWXXDDXLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90690-85-0 | |
| Record name | N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Nitro Precursor
N-(4-Chlorophenyl)-2-nitroaniline undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol at 50°C under 3 bar H₂ pressure. This step achieves 90% yield of N-(4-chlorophenyl)-1,2-diaminobenzene after 16 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% |
| Temperature | 50°C |
| H₂ pressure | 3 bar |
| Solvent | Methanol |
Oxidative Cyclization to Phenazine Hydrochloride
The diamine intermediate reacts with FeCl₃·6H₂O (3 equiv) in acetic acid (AcOH) and concentrated HCl (37%) at 80°C for 6 hours. Ferric chloride acts as both oxidant and Lewis acid, facilitating dehydrogenative coupling to form the tricyclic phenazine system. Protonation by HCl yields the hydrochloride salt with 67% isolated yield after recrystallization from ethanol/water.
Continuous Flow Synthesis for Scalable Production
Recent advancements demonstrate a continuous flow approach reducing total synthesis time from 64 hours (batch) to 8.5 hours.
Flow Hydrogenation System
A packed-bed reactor with immobilized Pd/Al₂O₃ catalyst enables continuous reduction of nitro precursor at 60°C and 10 bar H₂. Residence time optimization studies show:
| Residence Time (min) | Conversion (%) |
|---|---|
| 30 | 82 |
| 45 | 94 |
| 60 | 98 |
In-line Acidification and Crystallization
The diamine intermediate mixes with 6M HCl in a T-junction before entering a segmented flow crystallizer. X-ray diffraction analysis confirms hydrochloride salt formation within 15 minutes at 25°C, compared to 2 hours in batch.
Microwave-Assisted Isopropylamination
While primarily used for clofazimine synthesis, microwave methodology applies to hydrochloride salt preparation through modified conditions:
Reaction Optimization
A 1:5 molar ratio of phenazine base to isopropylamine in dioxane irradiated at 150°C for 20 minutes achieves 79% conversion. Comparative studies show:
| Heating Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 82 |
| Microwave | 0.33 | 79 |
Analytical Characterization of Final Product
Batch-to-batch consistency is verified through:
Spectroscopic Data
Purity Assessment
HPLC analysis using C18 column (4.6×250 mm, 5μm) with acetonitrile/0.1% TFA gradient shows ≥97% purity (tₐ=14.2 min).
Industrial-Scale Process Considerations
Cost Analysis of Oxidants
| Oxidant | Cost ($/kg) | Reaction Yield (%) |
|---|---|---|
| FeCl₃·6H₂O | 2.10 | 67 |
| MnO₂ | 8.50 | 58 |
| DDQ | 215.00 | 72 |
Economic feasibility favors FeCl₃ despite lower yield compared to DDQ.
Waste Stream Management
Each kilogram of product generates:
-
3.2 kg iron-containing sludge
-
8.7 L acidic aqueous waste
Neutralization with Ca(OH)₂ reduces effluent acidity to pH 6–8 before disposal.
Comparative Evaluation of Synthesis Routes
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total time | 64 h | 8.5 h |
| Space-time yield (kg/m³/h) | 0.14 | 1.07 |
| Energy consumption (kWh/kg) | 48 | 22 |
| PMI (Process Mass Intensity) | 89 | 41 |
Flow synthesis demonstrates superior efficiency metrics, though batch processing remains preferable for small-scale API production .
Chemical Reactions Analysis
Types of Reactions: Clofazimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of Clofazimine with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Hazard Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Antimicrobial Activity
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it exhibits significant activity against strains resistant to conventional treatments, making it a candidate for further development in tuberculosis therapy .
Structure-Activity Relationship Studies
The compound is part of a broader class of phenazine derivatives that have been systematically evaluated for their structure-activity relationships. Studies have shown that modifications to the phenazine core and pendant aromatic rings can enhance anti-tuberculosis activity. This understanding is critical for the design of new derivatives with improved efficacy .
Bioaccumulation Studies
Research has demonstrated that Clofazimine, the parent compound of this compound, undergoes massive bioaccumulation in macrophages. This property is crucial for its therapeutic action against intracellular pathogens, as it forms membrane-bound structures within cells .
Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of Clofazimine and its impurities against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound exhibits potent activity comparable to or exceeding that of first-line treatments .
Case Study 2: Synthesis and Characterization
Another significant research effort focused on the synthesis of this compound using continuous flow methods. This innovative approach allowed for efficient production while maintaining high purity levels necessary for clinical applications .
Mechanism of Action
Clofazimine exerts its effects through multiple mechanisms, including:
Inhibition of bacterial cell wall synthesis: It interferes with the formation of the bacterial cell wall, leading to cell lysis and death.
Modulation of immune response: Clofazimine modulates the host immune response, reducing inflammation and tissue damage.
Generation of reactive oxygen species: It induces the production of reactive oxygen species, which damage bacterial cells.
Molecular Targets and Pathways Involved: Clofazimine targets various molecular pathways, including those involved in cell wall synthesis, immune modulation, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on structural features, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
Solubility: The hydrochloride salt of the target compound exhibits enhanced solubility in polar solvents (e.g., methanol) compared to clofazimine, which is highly lipophilic and requires acidic conditions (e.g., 9 M H₂SO₄) for dissolution . Clofazimine Related Compound B, with a phenyl substituent, shows intermediate solubility due to reduced chlorophenyl content .
Synthetic Pathways: The target compound is synthesized via oxidative coupling of aromatic amines, followed by hydrochloride salt formation . Clofazimine requires additional steps to introduce the isopropylimino group, often involving condensation reactions with isopropylamine .
Biological Activity: Clofazimine’s isopropylimino group is critical for its antimycobacterial activity, enabling membrane disruption and reactive oxygen species generation in Mycobacterium leprae .
Table 2: Pharmacological and Industrial Relevance
Biological Activity
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride (CAS Number: 102262-55-5) is a synthetic compound with significant biological activity, particularly in the fields of medicine and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 431.32 g/mol. Its structure includes two 4-chlorophenyl groups attached to a phenazine core, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.32 g/mol |
| CAS Number | 102262-55-5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Antimicrobial Properties
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has demonstrated notable antimicrobial activity, particularly against Mycobacterium species, making it a candidate for treating leprosy and other bacterial infections . The compound's mechanism involves intercalating into bacterial DNA, disrupting its function and inhibiting growth.
Anticancer Activity
Recent studies have indicated that derivatives of phenazine compounds exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is often assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4e | MCF-7 | 5.36 |
| Compound 4i | MCF-7 | 2.32 |
| Compound 4e | HepG2 | 3.13 |
| Compound 4i | HepG2 | 6.51 |
The data suggests that modifications to the phenazine structure can significantly enhance anticancer activity .
The biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is attributed to several mechanisms:
- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortions that inhibit replication and transcription.
- Inhibition of Respiratory Chains : It disrupts the electron transport chain in bacteria, affecting ATP production.
- Ion Transport Disruption : The compound interferes with ion transporters in bacterial membranes, further contributing to its antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- A study highlighted its effectiveness against various strains of Mycobacterium, demonstrating a significant reduction in bacterial load in treated models compared to controls.
- Another research effort focused on synthesizing derivatives with enhanced anticancer properties, revealing that specific substitutions on the phenazine ring could lead to improved selectivity and potency against cancer cells.
Q & A
Basic: What are the key physicochemical properties of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride?
Answer:
The compound is a dark red crystalline powder with a melting range of 217–219°C . It is insoluble in water and slightly soluble in ethyl alcohol, which necessitates the use of aprotic solvents (e.g., DMSO or DMF) for experimental handling . Its molecular formula is C₂₄H₁₆Cl₂N₄·HCl (molecular weight: 467.8 g/mol when accounting for the hydrochloride salt) . These properties are critical for designing dissolution studies, stability tests, and formulation strategies.
Basic: What synthetic routes are reported for this compound and its derivatives?
Answer:
The compound is structurally related to clofazimine (a riminophenazine antileprotic drug) and is often synthesized via modifications of its parent structure. Key steps include:
- Dealkylation or imine modification : Removal of the isopropyl group from clofazimine’s imine moiety (CAS 2030-63-9) to yield the target compound .
- Phenazine core formation : Condensation of chloroaniline derivatives with quinone intermediates under acidic conditions, followed by purification via column chromatography .
Characterization typically involves ¹H/¹³C NMR (to confirm aromatic substitution patterns) and mass spectrometry (to verify molecular weight) .
Advanced: How can researchers resolve contradictions in solubility data for this compound?
Answer:
Discrepancies in solubility (e.g., ethanol vs. DMSO) arise from differences in experimental conditions (temperature, purity, crystallinity). To address this:
- Conduct polarity-based solubility screens : Test solvents with incremental Hansen solubility parameters (e.g., water, ethanol, acetone, DCM) .
- Use thermal gravimetric analysis (TGA) : Rule out decomposition during solubility measurements .
- Validate purity via HPLC-UV (≥98.5% purity threshold) to exclude impurities affecting solubility .
Advanced: What analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
- Reverse-phase HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Detection at 280 nm optimizes sensitivity for the phenazine chromophore .
- LC-MS/MS : For trace analysis in biological samples, employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (e.g., m/z 468 → 431 for quantification) .
- Validation parameters : Include linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively), and recovery (>95%) .
Advanced: How does structural modification of the imine group impact biological activity?
Answer:
The imine group (C=N) is critical for redox activity and microbial targeting. Studies show:
- Isoelectronic replacements : Substituting the imine with a carbonyl group (C=O) reduces antimycobacterial activity by 10-fold, likely due to diminished redox cycling .
- Steric effects : Bulky substituents (e.g., isopropyl in clofazimine) enhance lipid solubility and tissue penetration but may reduce solubility in aqueous media .
- Hydrochloride salt formation : Improves crystallinity and stability but may alter pharmacokinetics due to pH-dependent solubility .
Advanced: What stability challenges are associated with this compound under storage conditions?
Answer:
- Photodegradation : Exposure to UV light induces radical formation, leading to decomposition products (e.g., 4-chloroaniline derivatives). Store in amber glass under nitrogen .
- Oxidative degradation : The imine group reacts with atmospheric oxygen, forming N-oxides. Use antioxidant additives (e.g., BHT) in formulations .
- Hygroscopicity : The hydrochloride salt absorbs moisture, accelerating hydrolysis. Maintain desiccated storage (≤30% RH) .
Advanced: How can researchers validate the compound’s identity and purity?
Answer:
- Spectroscopic profiling : Compare experimental FT-IR spectra (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) with reference standards .
- Chromatographic purity : Use HPLC-DAD to detect impurities (e.g., clofazimine-related compounds) at levels ≥0.1% .
- Elemental analysis : Confirm Cl content (theoretical: ~22.7%) via combustion analysis to verify stoichiometry .
Advanced: What in vitro models are suitable for studying its mechanism of action?
Answer:
- Mycobacterial models : Use Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to assess MIC values. Note that the compound’s lipid solubility may require solubilization in cyclodextrins .
- Redox activity assays : Measure ROS generation (e.g., via DCFH-DA fluorescence) in macrophage cell lines (e.g., THP-1) to link redox cycling to antimicrobial effects .
- Membrane interaction studies : Utilize Langmuir monolayers to study penetration into lipid bilayers, correlating with antimycobacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
